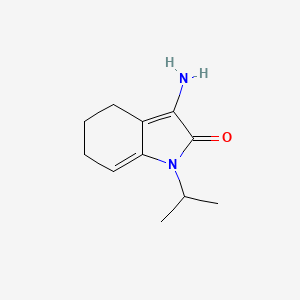
N-Ethyl-2,3-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2,3-dihydroxybenzamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzamide, characterized by the presence of two hydroxyl groups on the benzene ring and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2,3-dihydroxybenzamide can be synthesized through the direct condensation of 2,3-dihydroxybenzoic acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,3-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-ethyl-2,3-dihydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-Ethyl-2,3-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-2,3-dihydroxybenzamide involves its ability to chelate metal ions, particularly iron. By binding to iron, it can prevent the formation of reactive oxygen species and reduce oxidative stress. This property makes it a potential candidate for treating diseases associated with iron overload, such as hemochromatosis .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2,3-dihydroxybenzamide: Similar structure but with two methyl groups instead of an ethyl group.
N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED): A more complex iron chelator with higher stability constants.
Uniqueness
N-Ethyl-2,3-dihydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate iron and its potential therapeutic applications set it apart from other benzamide derivatives.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-ethyl-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C9H11NO3/c1-2-10-9(13)6-4-3-5-7(11)8(6)12/h3-5,11-12H,2H2,1H3,(H,10,13) |
InChI Key |
RRYTWUYOUOYLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)

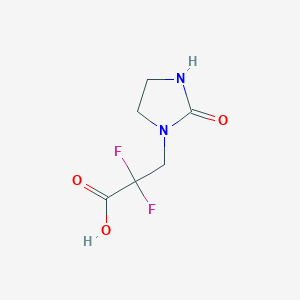

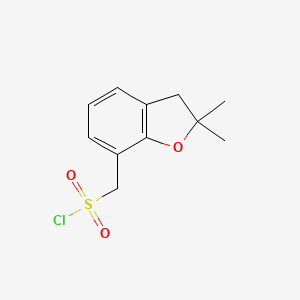

![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)

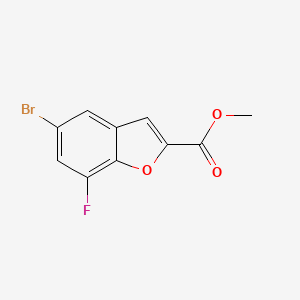
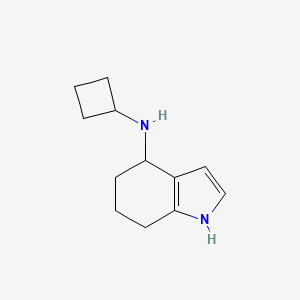

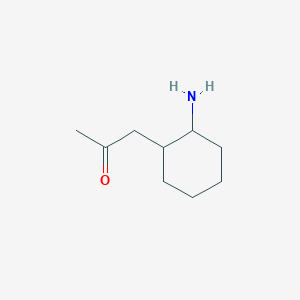
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)
